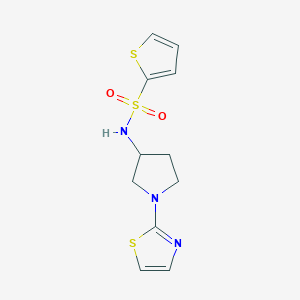
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)thiophene-2-sulfonamide, commonly known as TTP488, is a small molecule that has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease and cancer. TTP488 is a member of the sulfonamide class of compounds and has a unique structure that allows it to interact with specific molecular targets in the body.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Thiazole derivatives, including the compound , have been found to exhibit significant antimicrobial properties . They have been evaluated against Gram-positive strains of Staphylococcus aureus, Bacillus cereus, Listeria monocytogenes and Gram-negative Pseudomonas aeruginosa, Escherichia coli and Salmonella enterica enteritidis .
Antiretroviral Applications
Thiazole derivatives have also been used in the development of antiretroviral drugs . For example, the drug Ritonavir, used in the treatment of HIV/AIDS, contains a thiazole moiety .
Antifungal Applications
Thiazole derivatives have shown potential in the development of antifungal drugs . An example is Abafungin, which is used to treat a variety of fungal infections .
Anticancer Applications
Thiazole derivatives have been studied for their potential anticancer properties . Tiazofurin is one such drug that has been used in cancer treatment .
Anti-Alzheimer’s Applications
Research has indicated that thiazole derivatives may have potential applications in the treatment of Alzheimer’s disease .
Antihypertensive Applications
Thiazole derivatives have also been studied for their potential use in the treatment of hypertension .
Antioxidant Properties
Thiazole derivatives have been found to exhibit antioxidant properties . This makes them potentially useful in the treatment of diseases caused by oxidative stress .
Hepatoprotective Activities
Thiazole derivatives have shown hepatoprotective activities, which means they may have potential applications in the treatment of liver diseases .
Propiedades
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S3/c15-19(16,10-2-1-6-17-10)13-9-3-5-14(8-9)11-12-4-7-18-11/h1-2,4,6-7,9,13H,3,5,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIQEDBRAVRAID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NS(=O)(=O)C2=CC=CS2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)thiophene-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-methylphenyl)-N-(2-pyridinylmethyl)-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B2598714.png)
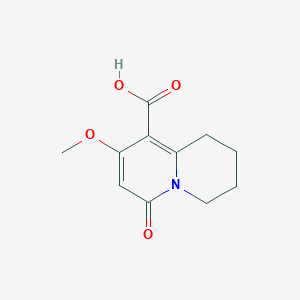
![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2598716.png)
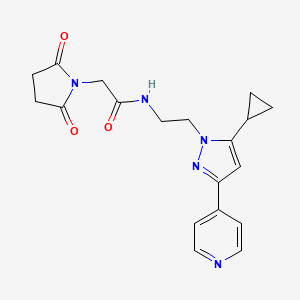



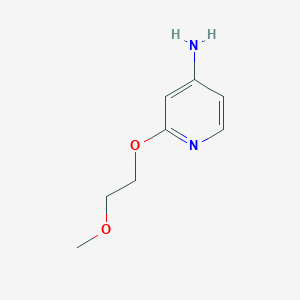
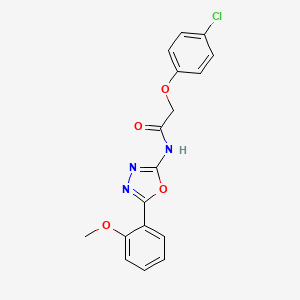
![N-{[3-(2-Chlorophenyl)-5-Methyl-1,2-Oxazol-4-Yl]carbonyl}glycine](/img/structure/B2598725.png)
![3-(2-Chlorophenyl)-5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B2598728.png)
![N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2598730.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3,3,3-trifluoropropane-1-sulfonamide](/img/structure/B2598731.png)
![(E)-methyl 4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)benzoate](/img/structure/B2598736.png)